2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide

Catalog No.
S7966686
CAS No.
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)pro...

Product Name

2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide

IUPAC Name

2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-13(16-8-6-5-7-9-16)21-20(23)15(3)25-19-12-17(24-4)10-11-18(19)14(2)22/h5-13,15H,1-4H3,(H,21,23)

InChI Key

IYYDPECLOUTWOT-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=CC(=C2)OC)C(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=CC(=C2)OC)C(=O)C
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, commonly known as AMPP, is a chemical compound that has gained significant attention from the scientific community due to its potential in different fields of research and industry. This paper aims to provide an in-depth analysis of AMPP, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
AMPP is an organic chemical compound that belongs to the class of amides. It is a white to yellowish powder with a molecular formula of C23H25NO5 and a molecular weight of 395.45 g/mol. AMPP was first synthesized in the early 2000s as a part of a study to identify new compounds that could be used in medicinal chemistry. Since then, AMPP has been extensively studied for its properties and potential applications in various fields.
AMPP is an odorless white to yellowish powder that is soluble in organic solvents like chloroform, dichloromethane, and methanol. It has a melting point of around 75°C and a boiling point of 540°C. AMPP is stable under normal conditions and does not decompose easily. Its chemical structure is composed of an amide group, which is typically resistant to hydrolysis, making it relatively stable in aqueous environments.
AMPP can be synthesized in various ways, including the reaction of 2-acetyl-5-methoxyphenol with N-(1-phenylethyl)propanamide in the presence of a catalyst or by reacting 2-acetyl-5-methoxyphenol with N-(1-phenylethyl)propanamide in the presence of a coupling agent. Once synthesized, AMPP can be characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
NMR spectroscopy is widely used to identify and characterize organic compounds, including AMPP. It works by measuring the magnetic properties of atomic nuclei and can provide information about the molecular structure and composition of a compound. MS is another analytical method used to identify and quantify trace amounts of organic compounds. IR spectroscopy, on the other hand, uses infrared radiation to detect and characterize chemical bonds in a compound.
AMPP has been found to have several biological properties, including anti-inflammatory, analgesic, and anticonvulsant properties. It also exhibits antimicrobial activity against some bacteria and fungi. Moreover, studies have shown that AMPP may have potential anti-cancer properties, making it a promising candidate for cancer therapy.
AMPP has been found to be relatively safe and non-toxic in scientific experiments. Studies have shown that it has low acute toxicity, and no significant toxic effects were observed in animal models. However, more extensive and long-term studies are needed to establish its safety for human consumption or exposure.
AMPP has potential applications in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, AMPP can be used as a lead compound for the development of new drugs for the treatment of different diseases. In agriculture, it can be used as a pesticide or herbicide due to its antimicrobial properties. In material science, it can be used as a precursor for the synthesis of other compounds with industrial applications.
Currently, research on AMPP is still ongoing, with scientists exploring its potential in different fields of research and applications. Studies are being conducted to identify its pharmacological mechanisms of action, toxicity, and safety for human consumption. Moreover, research is being conducted to develop new derivatives of AMPP that may have superior properties compared to the parent compound.
AMPP has the potential to revolutionize different fields of research and industry. As a lead compound for drug discovery, it could lead to the development of new drugs for the treatment of different diseases. As a pesticide, it could help in the development of more effective and eco-friendly pest control measures. Furthermore, it could be used in material science to develop new materials with unique properties and applications.
Limitations:
Despite the promising potential of AMPP, several limitations need to be addressed. First, the safety and toxicity of AMPP for human consumption are still largely unknown. More studies are needed to establish its safety for humans. Second, its synthesis can be challenging and requires specialized equipment and expertise, which can hinder its widespread use.
Several future directions can be explored in the field of AMPP research. First, more research is needed to identify the pharmacological mechanisms of action of AMPP to understand its potential applications fully. Second, research could focus on developing new derivatives of AMPP for different applications. Third, more studies are needed to establish its safety for human consumption and exposure. Fourth, its potential as a drug candidate for the treatment of different diseases needs to be explored further. Finally, research could aim to develop more sustainable and eco-friendly methods for the synthesis of AMPP.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.16270821 g/mol

Monoisotopic Mass

341.16270821 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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